molecular formula C9H4BrClFNO2 B13841627 7-Bromo-6-chloro-8-fluoroquinoline-2,4-diol

7-Bromo-6-chloro-8-fluoroquinoline-2,4-diol

Cat. No.: B13841627
M. Wt: 292.49 g/mol
InChI Key: QNRPYJIZQNZNFQ-UHFFFAOYSA-N
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Description

7-Bromo-6-chloro-8-fluoroquinoline-2,4-diol is a heterocyclic compound belonging to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the quinoline ring, along with two hydroxyl groups at positions 2 and 4. The unique combination of these substituents imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-chloro-8-fluoroquinoline-2,4-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives followed by hydroxylation. For instance, the bromination and chlorination of 8-fluoroquinoline can be achieved using bromine and chlorine reagents under controlled conditions. Subsequent hydroxylation at positions 2 and 4 can be carried out using strong bases like sodium hydroxide or potassium hydroxide in the presence of oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-chloro-8-fluoroquinoline-2,4-diol undergoes various chemical reactions, including:

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be obtained.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Dihydroquinolines and related compounds.

Mechanism of Action

The mechanism of action of 7-Bromo-6-chloro-8-fluoroquinoline-2,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms and hydroxyl groups allows the compound to form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound can also interfere with cellular pathways by binding to DNA or RNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-6-chloro-8-fluoroquinoline-2,4-diol is unique due to the presence of multiple halogen atoms and hydroxyl groups, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C9H4BrClFNO2

Molecular Weight

292.49 g/mol

IUPAC Name

7-bromo-6-chloro-8-fluoro-4-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C9H4BrClFNO2/c10-7-4(11)1-3-5(14)2-6(15)13-9(3)8(7)12/h1-2H,(H2,13,14,15)

InChI Key

QNRPYJIZQNZNFQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=O)NC2=C(C(=C1Cl)Br)F)O

Origin of Product

United States

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